molecular formula C12H15NO4S B1454239 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1098391-16-2

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Cat. No.: B1454239
CAS No.: 1098391-16-2
M. Wt: 269.32 g/mol
InChI Key: LBXKCOPMMZAIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKCOPMMZAIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Synthesis Protocols for 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid , a critical scaffold in medicinal chemistry often utilized in the development of VLA-4 antagonists and tryptamine-based therapeutics (e.g., Almotriptan analogs).

Unlike direct chlorosulfonation of toluene derivatives, which often yields mixtures of regioisomers, this protocol utilizes a Strecker Sulfite Alkylation strategy starting from benzyl halides. This ensures 100% regioselectivity for the benzylic position. The workflow is designed for scalability, high purity (>98%), and operational safety, suitable for both academic research and early-stage pharmaceutical development.

Core Chemical Data
PropertySpecification
IUPAC Name 4-(pyrrolidin-1-ylsulfonylmethyl)benzoic acid
Molecular Formula

Molecular Weight 269.32 g/mol
CAS Number 22090-27-3
Key Functionality Benzoic Acid (Carboxyl), Sulfonamide, Pyrrolidine ring

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the sulfonamide bond before the final release of the carboxylic acid. This protects the acidic functionality during the activation of the sulfonyl group.

Strategic Logic
  • Benzylic Substitution: We utilize Methyl 4-(bromomethyl)benzoate as the starting material.[1] The benzylic bromide is highly reactive toward nucleophilic displacement by sulfite ions.

  • Sulfonyl Activation: Benzylic sulfonic acids are converted to sulfonyl chlorides. Critical Note: Benzylic sulfonyl chlorides can be thermally unstable; mild chlorinating agents (e.g.,

    
     or 
    
    
    
    /DMF at controlled temps) are preferred over harsh
    
    
    conditions to prevent desulfonylation.
  • Convergent Coupling: Pyrrolidine is introduced as a nucleophile.

  • Deprotection: Mild saponification yields the final acid without degrading the sulfonamide.

Retrosynthesis Target Target: 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid Precursor1 Intermediate: Methyl 4-[(pyrrolidin-1-ylsulfonyl)methyl]benzoate Target->Precursor1 Hydrolysis (LiOH) Precursor2 Sulfonyl Chloride: Methyl 4-(chlorosulfonylmethyl)benzoate Precursor1->Precursor2 Aminolysis (Pyrrolidine) Precursor3 Sulfonate Salt: Sodium 4-(methoxycarbonyl)phenylmethanesulfonate Precursor2->Precursor3 Chlorination (POCl3) SM Starting Material: Methyl 4-(bromomethyl)benzoate Precursor3->SM Strecker Alkylation (Na2SO3)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the benzyl sulfonamide scaffold.

Detailed Experimental Protocols

Phase 1: Formation of the Sulfonate Salt

Objective: Convert the benzyl bromide to a water-soluble sulfonate salt.

  • Reagents:

    • Methyl 4-(bromomethyl)benzoate (1.0 eq)

    • Sodium Sulfite (

      
      ) (1.5 eq)
      
    • Solvent: Water:Methanol (2:1 v/v)

Procedure:

  • Dissolve Methyl 4-(bromomethyl)benzoate (e.g., 10.0 g, 43.6 mmol) in 60 mL of Methanol.

  • Separately, dissolve Sodium Sulfite (8.25 g, 65.4 mmol) in 120 mL of water.

  • Add the sulfite solution to the bromide solution.

  • Reflux the mixture at 70–80°C for 4 hours. Monitor by TLC (the starting bromide is less polar; the product stays at the baseline).

  • Isolation: Cool the reaction to 0°C. The sodium sulfonate salt often precipitates as white crystals.

  • Filter the solid.[2] If no precipitate forms, concentrate the solution to dryness under vacuum to obtain the crude salt.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to remove trace water (critical for the next step).

Phase 2: Activation to Sulfonyl Chloride

Objective: Convert the inert sulfonate salt into the reactive sulfonyl chloride.

  • Reagents:

    • Crude Sodium Sulfonate Salt (from Phase 1)

    • Thionyl Chloride (

      
      ) (excess, solvent/reagent)
      
    • Catalytic DMF (N,N-Dimethylformamide) (3–5 drops)

    • Alternative: Phosphorus Oxychloride (

      
      ) can be used if 
      
      
      
      is too harsh.

Procedure:

  • Place the dry sulfonate salt in a round-bottom flask equipped with a condenser and drying tube (

    
    ).
    
  • Add Thionyl Chloride (5–10 mL per gram of salt).

  • Add catalytic DMF .

  • Heat to reflux (approx. 75°C) for 3–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to room temperature. Evaporate excess thionyl chloride under reduced pressure (rotary evaporator with a caustic trap).

  • Azeotrope with toluene (2x) to remove traces of

    
    .
    
  • Resuspend the residue in anhydrous Dichloromethane (DCM) and filter off inorganic salts (

    
    ). The filtrate contains the Methyl 4-(chlorosulfonylmethyl)benzoate . Use immediately in Phase 3.
    
Phase 3: Aminolysis (Coupling with Pyrrolidine)

Objective: Form the sulfonamide bond.

  • Reagents:

    • Freshly prepared Sulfonyl Chloride (in DCM)

    • Pyrrolidine (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Solvent: Anhydrous DCM[3]

Procedure:

  • Cool the solution of sulfonyl chloride in DCM to 0°C (ice bath).

  • Mix Pyrrolidine and TEA in a small volume of DCM.

  • Add the amine mixture dropwise to the sulfonyl chloride solution over 20 minutes. Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add water (50 mL).

  • Extraction: Separate the organic layer.[4] Wash with 1M HCl (to remove excess amines), then Saturated

    
    , then Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica flash chromatography (Hexane:EtOAc gradient) to yield Methyl 4-[(pyrrolidin-1-ylsulfonyl)methyl]benzoate .

Phase 4: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

  • Reagents:

    • Methyl Ester intermediate[5]

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 eq)
      
    • Solvent: THF:Water (3:1)

Procedure:

  • Dissolve the ester in THF. Add the solution of LiOH in water.

  • Stir at room temperature for 4–6 hours (or 40°C if slow).

  • Workup: Evaporate THF under vacuum.

  • Acidify the remaining aqueous solution with 1M HCl to pH ~2. The product, 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid , should precipitate as a white solid.

  • Filter, wash with cold water, and dry.

Analytical Characterization (Expected Data)

To ensure the integrity of the synthesis, the following spectral features must be verified:

TechniqueExpected Signal / FeatureInterpretation
1H NMR (DMSO-d6)

12.8-13.0 (br s, 1H)
Carboxylic Acid (-COOH)

7.9-8.0 (d, 2H), 7.5-7.6 (d, 2H)
Para-substituted aromatic ring

4.4-4.5 (s, 2H)
Benzylic Methylene (

)

3.1-3.2 (m, 4H)
Pyrrolidine


1.7-1.8 (m, 4H)
Pyrrolidine

MS (ESI) [M+H]+ = 270.3Protonated molecular ion
IR Spectroscopy 1680-1700

C=O stretch (Acid)
1330, 1150


asymmetric/symmetric stretch

Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical process parameters (CPPs) and isolation points.

Workflow Start Start: Methyl 4-(bromomethyl)benzoate Step1 Step 1: Sulfonation (Na2SO3, reflux, 4h) Start->Step1 Nucleophilic Substitution Iso1 Isolation: Precipitate Salt (Vacuum Dry) Step1->Iso1 Cooling & Filtration Step2 Step 2: Chlorination (SOCl2, cat. DMF, reflux) Iso1->Step2 Activation Step3 Step 3: Amination (Pyrrolidine, 0°C -> RT) Step2->Step3 One-pot (DCM workup) Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Purified Ester Final Final Product: Acid Precipitation (pH 2) Step4->Final Acidification

Figure 2: Operational workflow for the synthesis of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid.

Troubleshooting & Safety

Common Pitfalls
  • Moisture Sensitivity (Phase 2): The conversion of sulfonate to sulfonyl chloride is highly sensitive to water. If the starting salt is not dry,

    
     will hydrolyze to 
    
    
    
    and HCl, reducing yield. Solution: Azeotrope the salt with toluene before adding thionyl chloride.
  • Desulfonylation: Benzylic sulfonyl chlorides can lose

    
     if heated excessively (
    
    
    
    ). Solution: Keep reaction temperature strictly controlled during Phase 2.
  • Hydrolysis Incompleteness: The pyrrolidine sulfonamide is very stable, but the ester hydrolysis requires sufficient time. Solution: Monitor by HPLC/TLC until the ester spot disappears completely.

Safety Directives
  • Thionyl Chloride (

    
    ):  Corrosive and toxic. Reacts violently with water. Use only in a fume hood.
    
  • Pyrrolidine: Flammable liquid and corrosive. Causes severe skin burns.

  • Benzyl Halides: Potent lachrymators (tear gas agents). Handle with double gloves and eye protection.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to Methyl 4-(sulfamoylmethyl)benzoate. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)benzoate Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795515, 4-(Pyrrolidin-1-yl)benzoic acid. (Note: Structural analog reference). Retrieved from

  • Google Patents. (2010). Novel process to prepare almotriptan (US20100292290A1). (describes synthesis of benzenemethanesulfonyl pyrrolidine intermediates). Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, Volume 2. Retrieved from

Sources

Amide coupling conditions for benzoic acid sulfonamide derivatives

Application Note: Efficient Synthesis of -Acyl Sulfonamides (Benzoic Acid Derivatives)

Abstract

The formation of


-acyl sulfonamides

bioisostere of carboxylic acids

Mechanistic Challenge & Strategic Analysis

The Nucleophilicity Gap

Standard amide coupling relies on the nucleophilic attack of an amine onto an activated ester.

  • Primary Amines:

    
     (conjugate acid) 
    
    
    10. Highly nucleophilic.
  • Sulfonamides:

    
     (neutral) 
    
    
    10. The nitrogen lone pair is delocalized into the sulfonyl group, making it a poor nucleophile .

Implication: To couple a benzoic acid with a sulfonamide, one must either:

  • Hyper-activate the electrophile (e.g., Acid Chloride, Acyl-Imidazole).

  • Increase the nucleophilicity of the sulfonamide (via deprotonation to the anion).

  • Use a nucleophilic catalyst (e.g., DMAP) to transfer the acyl group.

Decision Matrix for Method Selection

Figure 1: Decision tree for selecting coupling conditions based on scale and substrate properties.

Validated Protocols

Method A: The EDCI / DMAP Route (Standard MedChem)

Best for: Small-scale discovery (mg to g), functional group tolerance. Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive

Reagents:

  • Benzoic Acid Derivative (1.0 equiv)

  • Sulfonamide (1.0 – 1.2 equiv)

  • EDCI

    
    HCl (1.5 equiv)
    
  • DMAP (1.2 – 2.0 equiv) [CRITICAL]

  • Solvent: DCM or DMF (anhydrous)

Protocol:

  • Dissolution: Dissolve the Benzoic Acid (1.0 equiv) and Sulfonamide (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add DMAP (1.5 equiv). Note: Unlike peptide coupling where DMAP is catalytic, here stoichiometric DMAP is often required to drive the reaction unless a stronger base is used.

  • Coupling: Add EDCI

    
    HCl (1.5 equiv) in one portion.
    
  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP/EDCI), then Brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).

Why it works: The


Method B: The CDI / DBU Route (Scalable & One-Pot)

Best for: Scale-up (>10g), avoiding heavy metal waste, lower cost. Mechanism: CDI generates an

1

Reagents:

  • Benzoic Acid Derivative (1.0 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.1 – 1.3 equiv)

  • Sulfonamide (1.0 – 1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: THF or DMF (anhydrous)

Protocol:

  • Activation: Dissolve Benzoic Acid (1.0 equiv) in anhydrous THF under inert atmosphere (N

    
    ).
    
  • Addition: Add CDI (1.2 equiv) portion-wise. Caution: CO

    
     gas evolution will occur.
    
  • Incubation: Stir at 50°C for 1 hour to ensure complete formation of the

    
    -acyl imidazole.
    
  • Coupling: Add the Sulfonamide (1.0 equiv) followed by DBU (1.5 equiv).

  • Reaction: Stir at RT or 50°C for 4–16 hours.

  • Workup: Quench with 1M citric acid or 1M HCl. Extract with EtOAc. The product is often acidic; ensure the aqueous layer is acidic enough to keep the product protonated in the organic layer.

Method C: The Acid Chloride Route (Stubborn Substrates)

Best for: Sterically hindered benzoic acids (e.g., ortho-substituted), electron-rich acids.

Protocol:

  • Chlorination: Convert Benzoic Acid to Acid Chloride using SOCl

    
     (reflux, 2h) or Oxalyl Chloride/DMF (cat) in DCM. Evaporate volatiles.
    
  • Coupling: Dissolve Sulfonamide (1.0 equiv) in Pyridine (used as solvent/base) or THF with NaH (2.0 equiv).

  • Addition: Add the crude Acid Chloride (dissolved in minimal THF) dropwise to the Sulfonamide solution at 0°C.

  • Completion: Allow to warm to RT.

Mechanistic Visualization

The following diagram illustrates the critical role of DMAP in Method A, distinguishing it from standard amide coupling.

Figure 2: Mechanistic pathway of DMAP-catalyzed N-acyl sulfonamide formation. The N-acyl pyridinium intermediate is the key species that overcomes the low nucleophilicity of the sulfonamide.

Data Summary & Troubleshooting

Comparison of Methods
FeatureMethod A (EDCI/DMAP)Method B (CDI/DBU)Method C (Acid Chloride)
Yield (Avg) 65–85%75–95%80–98%
Steric Tolerance ModerateGoodExcellent
Moisture Sensitivity ModerateHigh (CDI)High
Purification Column ChromatographyExtraction often sufficientExtraction
Key Risk Formation of

-acyl urea byproduct
Incomplete activation if wetHydrolysis of chloride
Common Pitfalls
  • Low Yield with EDCI: Often due to insufficient DMAP. Ensure DMAP is

    
     equiv. If the substrate is valuable, switch to Method B.
    
  • Product Solubility:

    
    -acyl sulfonamides are acidic (
    
    
    ). During workup, if the aqueous phase is basic (pH > 7), the product will stay in the water as a salt. ALWAYS acidify the aqueous layer to pH 2–3 before extraction.
  • Racemization: Generally not a concern for benzoic acids, but relevant if the acid has an

    
    -chiral center.
    

References

  • Bioisosterism & Properties: Francisco, K. R., et al. (2021).[2] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[2][3] [2]

  • General Synthesis Review: O'Sullivan, T. P., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5, 4572-4583.

  • CDI Methodology: Ammazzalorso, A., et al. (2017).[2] N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094–1105.[2]

  • pKa Data: ChemDraw / MarvinSketch Predicted pKa values for generic Benzoyl Sulfonamide (pKa ~4.2).

Technical Application Note: Handling, Storage, and Solubilization of Sulfonamide Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamide benzoic acids (SBAs)—a structural class encompassing critical therapeutics like furosemide , bumetanide , and probenecid —present unique handling challenges due to their dual acidic moieties, photosensitivity, and specific solubility profiles. This guide provides a standardized protocol for the storage, solubilization, and experimental handling of SBAs. It addresses the critical physicochemical properties (pKa, logP) that dictate stability and offers a self-validating workflow to minimize compound degradation and experimental variability.

Physicochemical Profile & Mechanistic Basis

To handle SBAs effectively, one must understand their dual-acid nature. These molecules typically contain a carboxylic acid (primary acidity) and a sulfonamide group (secondary acidity).

Ionization & Solubility Logic

The solubility of SBAs is strictly pH-dependent. At low pH (< 3), the molecule exists in its neutral, protonated form, leading to poor aqueous solubility and precipitation.

  • Carboxylic Acid (

    
    ):  Typically 3.2 – 4.0. Deprotonation here drives initial solubility.
    
  • Sulfonamide (

    
    ):  Typically 9.0 – 10.5. Deprotonation here occurs only at high pH.
    

Table 1: Physicochemical Properties of Representative SBAs

CompoundCAS No.[1][2][3][4]MW ( g/mol )

(COOH)

(

)
Aqueous Solubility (pH 7)Light Sensitivity
Furosemide 54-31-9330.743.6~10.0High (>1 mg/mL)Critical (Photolysis)
Bumetanide 28395-03-1364.423.6~10.0ModerateModerate
Probenecid 57-66-9285.363.4N/A*ModerateLow
4-Sulfamoylbenzoic Acid 138-41-0201.203.410.1LowLow

*Probenecid contains a sulfonamide but lacks the primary amine often associated with


 values in this range.
Stability Factors
  • Photodegradation: SBAs with N-substituted sulfonamides or adjacent chloride groups (e.g., Furosemide) are highly prone to photo-oxidation and hydrolysis upon exposure to UV/fluorescent light, degrading into saluamine (4-chloro-5-sulfamoylanthranilic acid) [1].[5]

  • Hydrolysis: The sulfonamide bond is generally stable, but the amide linkage (if present, as in furosemide) is susceptible to acid-catalyzed hydrolysis below pH 4 [2].

Safety & Hazard Mitigation

While many SBAs are therapeutic, they pose specific laboratory hazards.

Hypersensitivity (The "Sulfa" Warning)

Researchers must treat all SBAs as potential sensitizers.

  • Mechanism: The N4-arylamine moiety (common in sulfonamide antibiotics) is the primary hapten for IgE-mediated reactions. While some SBAs (like probenecid) lack this moiety, cross-reactivity risks remain non-zero due to metabolic intermediates [3].

  • Protocol:

    • Engineering Controls: Weigh powders only inside a fume hood or powder containment enclosure.

    • PPE: Nitrile gloves (double-gloving recommended for stock preparation), lab coat, and safety glasses.

    • Decontamination: Wipe surfaces with 10% NaOH (to ionize and solubilize residues) followed by water.

Storage Protocols

Improper storage is the leading cause of batch-to-batch variability in bioassays involving SBAs.

Solid State Storage
  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass wrapped in foil for long-term storage, as pinholes can allow UV ingress.

  • Environment: Store at +4°C or -20°C (compound specific). Use a desiccator; SBAs can be hygroscopic, and moisture accelerates hydrolytic degradation.

Stock Solution Storage (DMSO)

DMSO is the preferred solvent for stock solutions (typically 10–100 mM).

  • Stability: "Wet" DMSO (absorbing water from air) can degrade compounds over time.

  • The "Single-Thaw" Rule: Avoid repeated freeze-thaw cycles. SBAs can precipitate or degrade upon repeated temperature shifts.

  • Storage: Aliquot stocks into single-use amber microtubes. Store at -20°C or -80°C.

Visualization: Storage Lifecycle

The following diagram outlines the decision logic for maximizing shelf-life.

StorageLifecycle cluster_Solid Solid State Storage cluster_Liquid Solution State (Stock) Start Compound Receipt (Solid Powder) QC QC Check: NMR / HPLC Purity Start->QC Desiccate Desiccation (Remove Hygroscopic Water) QC->Desiccate Pass Amber Transfer to AMBER Glass Vial Desiccate->Amber StoreSolid Store at -20°C (Desiccated) Amber->StoreSolid Solubilize Solubilize in Anhydrous DMSO StoreSolid->Solubilize Prepare Stock Aliquot Aliquot into Single-Use Amber Tubes Solubilize->Aliquot Freeze Flash Freeze Store -80°C Aliquot->Freeze Use Experimental Use Freeze->Use Thaw ONCE Discard Excess

Figure 1: Lifecycle management for Sulfonamide Benzoic Acids. Note the emphasis on amber glass and single-use aliquots to prevent photodegradation and freeze-thaw damage.

Solubilization & Handling Protocol

This protocol ensures complete dissolution and prevents "crashing out" (precipitation) upon dilution into aqueous buffers.

Reagents Needed
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology (>99.9%).

  • Buffer: PBS or HEPES (pH 7.4).

  • Base: 1N NaOH (for pH adjustment if necessary).

Step-by-Step Procedure

Step 1: Stock Preparation (100 mM)

  • Calculate mass required. Note: SBAs are prone to static; use an anti-static gun or weigh paper.

  • Add Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear. If cloudy, sonicate for 5 minutes at room temperature.

Step 2: Aqueous Dilution (The Critical Step) Directly adding SBA powder to water will result in a suspension, not a solution.

  • Prepare your assay buffer (must be pH > 7.0).

  • Add the DMSO stock dropwise to the buffer while vortexing (rapid mixing).

  • Limit DMSO concentration: Keep final DMSO < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

  • pH Check: If the concentration is high (>1 mM), the acidity of the SBA may lower the buffer pH. Check and adjust to pH 7.4 using dilute NaOH. If pH drops below 4.0, the compound will precipitate.

Self-Validating Solubility Logic

Use the flowchart below to troubleshoot solubility issues during assay prep.

SolubilityLogic Start Start: Dilution into Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH DecisionPH Is pH > pKa1 (approx 4.0)? CheckPH->DecisionPH Precip RISK: Precipitation (Neutral Species) DecisionPH->Precip No (< 4.0) Soluble High Solubility (Ionized Form) DecisionPH->Soluble Yes (> 7.0) Adjust Adjust pH with Dilute NaOH Precip->Adjust Remediation Adjust->Soluble

Figure 2: Solubility decision tree based on Henderson-Hasselbalch principles. Maintaining pH > pKa1 is critical for aqueous stability.

Analytical Verification

Before running critical assays, verify the integrity of your SBA stock, especially if stored for >3 months.

UV-Vis Spectrum Check
  • Method: Dilute stock to 50 µM in PBS.

  • Expectation: Distinct absorbance maxima (compound specific).

  • Red Flag: A shift in

    
     or appearance of new peaks often indicates photodegradation (e.g., Furosemide shows spectral shifts upon photolysis to saluamine) [4].
    
HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Detection: 254 nm.

  • Acceptance Criteria: Single peak > 95% area. Multiple peaks suggest hydrolysis or oxidation.

References

  • Asker, A. F., & Ferdous, A. J. (1996).[6] Photodegradation of furosemide solutions. PDA Journal of Pharmaceutical Science and Technology, 50(3), 158-162.[6] Link

  • Bundgaard, H., et al. (1988). Photolytic degradation of frusemide. International Journal of Pharmaceutics. Link

  • Slatore, C. G., & Tilles, S. A. (2004). Sulfonamide hypersensitivity.[3][7][8] Immunology and Allergy Clinics of North America, 24(3), 477-490. Link

  • Mella, M., et al. (2003). Photostability studies on the furosemide-triamterene drug association. Il Farmaco, 58(9), 867-873.[9] Link

  • Caine, B., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this multi-step synthesis, ensuring higher yields and purity.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and common synthetic route to 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid involves a two-step process starting from commercially available materials. This strategy isolates the two key transformations: sulfonamide bond formation and benzylic oxidation.

  • Step 1: Sulfonamide Formation. Reaction of p-toluenesulfonyl chloride with pyrrolidine to form the stable intermediate, 1-[(4-methylphenyl)sulfonyl]pyrrolidine.

  • Step 2: Benzylic Oxidation. Selective oxidation of the benzylic methyl group of the intermediate to a carboxylic acid, yielding the final product.

This approach is favored because the sulfonamide group is generally robust and withstands the strong oxidative conditions required for the second step.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Benzylic Oxidation p-TsCl p-Toluenesulfonyl Chloride Intermediate 1-[(4-methylphenyl)sulfonyl]pyrrolidine p-TsCl->Intermediate  Et3N, DCM  0°C to RT Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate  Et3N, DCM  0°C to RT Intermediate_ref 1-[(4-methylphenyl)sulfonyl]pyrrolidine FinalProduct 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid Intermediate_ref->FinalProduct  1. KMnO4, NaOH(aq), Heat  2. HCl(aq) G start Low Yield / Incomplete Oxidation check_color Is the reaction mixture consistently purple? start->check_color check_temp Is the reaction temperature >90 °C (reflux)? check_color->check_temp Yes add_kmno4 Add more KMnO4 in portions (0.5 eq increments) check_color->add_kmno4 No check_time Has the reaction run for at least 4-8 hours? check_temp->check_time Yes increase_temp Increase heating to ensure a steady reflux check_temp->increase_temp No increase_time Continue reflux and monitor by TLC/LC-MS check_time->increase_time No success Proceed to Workup check_time->success Yes add_kmno4->check_color increase_temp->check_temp increase_time->check_time

Figure 2: Troubleshooting logic for the oxidation step.

Part 3: Frequently Asked Questions (FAQs)

Q5: How do I confirm the structure and purity of my final product?

A5: A combination of standard analytical techniques should be used:

  • ¹H NMR: Look for the disappearance of the singlet corresponding to the benzylic methyl protons (~2.4 ppm) in the intermediate and the appearance of the singlet for the new benzylic methylene protons (~4.5 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (>12 ppm).

  • LC-MS: This will confirm the molecular weight of the final product and is the best tool for assessing purity.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q6: What are the primary safety concerns for this synthesis?

A6:

  • Corrosives: p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Pyrrolidine and triethylamine are corrosive bases. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]* Strong Oxidants: Potassium permanganate (KMnO₄) is a strong oxidant. Do not mix it directly with concentrated acids or organic materials in a concentrated form, as this can lead to fire or explosion. Reactions should be conducted behind a blast shield if performed on a large scale.

  • Exothermic Reactions: Both the sulfonamide formation and the oxidation can be exothermic. Ensure additions are done slowly and with adequate cooling to maintain control of the reaction temperature.

Q7: Can I start from 4-(bromomethyl)benzoic acid instead?

A7: Synthetically, this is possible but presents a different set of challenges. The route would likely involve displacement of the bromide with sodium sulfite to form a sulfonate, conversion to the sulfonyl chloride (e.g., with PCl₅ or SOCl₂), and then reaction with pyrrolidine. This route involves more steps and the conversion of a sulfonate to a sulfonyl chloride can have variable yields. The presented two-step route from p-toluenesulfonyl chloride is generally more efficient and reliable.

References

  • Bastarache-Gagné, M., & Bodwell, G. J. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Leah4sci. (2020). 37: Side-chain oxidation and other reactions at the benzylic position. YouTube. [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Ghorai, S., & Guin, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391. [Link]

  • JoVE. (2025). Reactions at the Benzylic Position: Oxidation and Reduction. [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Quora. (2018). What is the conversion reaction of toluene to phenylacetic acid?. [Link]

Sources

Technical Support Center: Solubility Optimization for Pyrrolidinyl Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and rigorously grounded in physicochemical principles.

Ticket ID: SOL-PYR-SO2-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary

You are likely encountering solubility difficulties with a pyrrolidinyl sulfonyl compound. These molecules typically feature a pyrrolidine ring attached to a sulfonyl group (


).

The Core Problem: These compounds often behave as "Brick Dust" rather than "Grease Balls."[1] They possess high crystallinity and high melting points due to the strong dipole-dipole interactions of the sulfonyl group and the rigid geometry of the pyrrolidine ring, yet they lack the ionizable handles required for pH-dependent solubilization.

This guide provides a diagnostic workflow and validated protocols to overcome these specific solubility barriers.

Module 1: The Diagnostic Workflow

Before attempting random solvents, you must classify your solubility problem. Use the decision tree below to determine if your compound is limited by Lattice Energy (Brick Dust) or Hydrophobicity (Grease Ball).

Visualization: Solubility Mechanism Decision Tree

SolubilityDecision Start Start: Compound Precipitates CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (High Lattice Energy) CheckMP->HighMP High LowMP Tm < 200°C (Lipophilic) CheckMP->LowMP Low BrickDust Diagnosis: BRICK DUST (Pyrrolidinyl Sulfonyl Typical) HighMP->BrickDust GreaseBall Diagnosis: GREASE BALL LowMP->GreaseBall StrategyBD Strategy: Disrupt Crystal Lattice (Cosolvents, ASDs) BrickDust->StrategyBD StrategyGB Strategy: Encapsulate Lipophilicity (Surfactants, Cyclodextrins) GreaseBall->StrategyGB

Figure 1: Diagnostic logic for selecting a solubilization strategy. Pyrrolidinyl sulfonyl compounds typically follow the "Red" path (Brick Dust) due to sulfonyl dipole stacking.

Module 2: The "Neutrality Trap" (Chemical Causality)

A common error is attempting to use pH to solubilize these compounds. You must understand the electronic environment of your molecule.

The Chemistry

In a standard N-sulfonyl pyrrolidine , the nitrogen atom is part of a sulfonamide linkage.

  • Structure:

    
    
    
  • Electronic Effect: The sulfonyl group is strongly electron-withdrawing. It pulls electron density away from the nitrogen lone pair.

  • Consequence: The nitrogen is NOT basic . It will not protonate at physiological pH (or even significantly acidic pH).

  • The Trap: Researchers often add acid (HCl, acetic acid) expecting the pyrrolidine to form a salt. It will not. You are merely adding ions to the solution, potentially causing a "salting-out" effect that decreases solubility [1].

Rule of Thumb: Unless your molecule has a separate basic amine (e.g., on the R-group), pH manipulation is futile. Focus on cosolvents.

Module 3: Protocol - The "Golden Triangle" Cosolvent Screen

For "Brick Dust" molecules, you must disrupt the crystal lattice energy. The most effective method for biological assays is a ternary solvent system.

Materials
  • Primary Solvent: DMSO (Dimethyl sulfoxide) - Solubilizes the "brick."

  • Bridge Solvent: PEG 400 (Polyethylene glycol) - Prevents precipitation upon water addition.

  • Aqueous Phase: PBS or Water.

Step-by-Step Protocol
  • Prepare Stock: Dissolve compound in 100% DMSO to 100x the final desired concentration (e.g., 10 mM).

    • Tip: If it fails to dissolve, sonicate at 40°C. The lattice energy must be overcome thermally first [2].

  • The Intermediate Step (Critical): Do NOT add DMSO stock directly to water.

    • Add the DMSO stock to PEG 400 first.

    • Ratio: 1 part DMSO stock : 4 parts PEG 400.

    • Mix thoroughly. This creates a "solvation shell" around the hydrophobic molecule.

  • Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer (PBS) with vortexing.

    • Target: Final composition < 1% DMSO, < 5% PEG 400.

Data Table: Recommended Solvent Systems
SystemComposition (v/v)ApplicationRisk Level
Standard 1% DMSO / 99% PBSHTS ScreeningHigh (Precipitation risk)
Enhanced 5% DMSO / 95% PBSCell-free assaysMedium (Enzyme tolerance?)
Golden Triangle 10% DMSO / 40% PEG400 / 50% WaterAnimal Dosing (IP/PO)Low (High solubilization)
Surfactant 1% DMSO / 0.5% Tween-80 / PBSCell-based assaysMedium (Membrane toxicity)

Module 4: Advanced Troubleshooting (FAQs)

Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. Why?

A: You are experiencing the "Solvent Shift" Crash . DMSO is a polar aprotic solvent that interacts well with the sulfonyl group. Water is a polar protic solvent with a high dielectric constant. When you dump a hydrophobic solute in DMSO into water, the water molecules immediately hydrogen-bond with the DMSO, stripping the DMSO "shield" away from your compound faster than the compound can disperse. The compound molecules aggregate and crystallize (precipitate) [3].

  • Fix: Use the "Intermediate Step" in Module 3 (DMSO -> PEG -> Water). PEG acts as an amphiphilic bridge.

Q2: Can I use Cyclodextrins (HP- -CD)?

A: Yes, but with a caveat. Pyrrolidinyl sulfonyl groups are bulky. Standard


-cyclodextrin cavities may be too small if the "R" group is also large.
  • Recommendation: Use Sulfobutylether-

    
    -cyclodextrin (Captisol®) . The sulfobutyl chains provide a larger, more flexible hydrophobic cavity and the negative charge aids in aqueous stability.
    
  • Protocol: Dissolve the cyclodextrin in water (20% w/v) before adding your compound. Do not add solid cyclodextrin to a suspension of your compound.

Q3: I need to dose this in mice. What is the maximum solubility limit?

A: For brick dust compounds, you are often limited by the Amorphous Solubility . If you cannot achieve solution, you must generate an Amorphous Solid Dispersion (ASD) .[2]

  • Technique: Spray dry your compound with HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

  • Mechanism: The polymer prevents the pyrrolidinyl sulfonyl groups from re-stacking into their stable crystal lattice, maintaining the compound in a high-energy, transiently soluble state in the gut [4].

Visualization: The "Crash" Mechanism vs. Stabilization

CrashMechanism cluster_0 Scenario A: Direct Addition (Crash) cluster_1 Scenario B: Co-solvent/Surfactant DMSO_Shell DMSO Solvation Shell Water_Attack Water Strips DMSO DMSO_Shell->Water_Attack Precipitate Compound Aggregation (Precipitation) Water_Attack->Precipitate PEG_Bridge PEG/Tween Bridge Micelle Stable Micelle/Complex PEG_Bridge->Micelle Solution Stable Dispersion Micelle->Solution

Figure 2: Mechanistic difference between direct aqueous addition (Scenario A) and using an amphiphilic bridge (Scenario B).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3][4] Journal of Pharmacological and Toxicological Methods. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media.[3][4][5][6][7] American Chemical Society.[8] Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[4] International Journal of Pharmaceutics. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Technical Guide: Stability & Troubleshooting of Sulfonamide Methyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, activation, and troubleshooting of Sulfonamide Methyl Linkers , primarily focusing on the Kenner Safety-Catch Linker (acyl sulfonamide), which is the standard context for this terminology in solid-phase synthesis and drug development. It also covers the stability of general N-methyl sulfonamide moieties used in medicinal chemistry.

Core Principle: The "Safety-Catch" Mechanism

The "sulfonamide methyl linker" (often referring to the Kenner linker or 4-sulfamylbutyryl linker) operates on a Safety-Catch principle. It is designed to be stable under both acidic and basic conditions during chain elongation, and then activated (via methylation) to become labile.[1]

The "Switch" Logic
  • State A (Stable): The protonated acyl sulfonamide (

    
    ) is negatively charged under basic conditions (resisting nucleophilic attack) and protonated but non-leaving under acidic conditions.[1] It survives 100% TFA  (Boc removal) and 20% Piperidine  (Fmoc removal).[1]
    
  • State B (Activated): Alkylation (Methylation) of the nitrogen atom removes the acidic proton, locking the linker in a neutral, electron-deficient state (

    
    ).[1]
    
  • State C (Cleavage): The activated carbonyl is now highly susceptible to nucleophilic attack (not acid hydrolysis), allowing cleavage by amines, hydroxide, or hydrazines.[1]

KennerMechanism cluster_0 Phase 1: Synthesis (Stable) cluster_1 Phase 2: Activation cluster_2 Phase 3: Cleavage Node1 Unactivated Linker (-SO2-NH-CO-) Stable to TFA & Piperidine Node2 Activated Linker (-SO2-N(Me)-CO-) Electron Deficient Node1->Node2 Methylation (TMS-CHN2 or CH2N2) Node3 Cleaved Product (C-terminal Amide/Acid) Node2->Node3 Nucleophilic Attack (NH3, OH-, R-NH2) caption Fig 1. The Kenner Safety-Catch Mechanism: Methylation acts as the 'trigger' converting the linker from stable to labile.

Acid Stability Profile

A common misconception is that methylation makes the linker acid-labile. It does not. Methylation makes it nucleophile-labile.[1]

Linker StateReagentStabilityOutcome
Unactivated 100% TFA Stable Compatible with Boc deprotection.[1]
Unactivated HF / TFMSA Stable Compatible with harsh side-chain deprotection.
Unactivated HBr / AcOH Stable Classical stability condition.
Activated (Methyl) Dilute Acid (1% TFA) Stable Generally stable, but activation is usually the final step.[1]
Activated (Methyl) Nucleophiles (OH-, NH3) Labile Rapid cleavage occurs.[1]

Critical Note: General N-methyl sulfonamides (non-acyl, e.g., in drug scaffolds) are extremely acid stable .[1] They typically require harsh reductive conditions (e.g., Mg/MeOH, Ti(0)) or hot concentrated acid (48% HBr) to cleave.

Troubleshooting Guide (Q&A)

Scenario A: Premature Cleavage

Q: "I observed loss of peptide from the resin during TFA treatment. Is the sulfonamide linker acid-labile?"

  • Diagnosis: No, the unactivated sulfonamide linker is stable to TFA.

  • Root Cause 1 (Accidental Activation): Did you use any alkylating agents (e.g., alkyl halides, electrophiles) during side-chain modification? Accidental N-alkylation of the sulfonamide will activate it, making it susceptible to cleavage by even weak nucleophiles during workup.

  • Root Cause 2 (Ester Hydrolysis): If your payload is attached via an ester bond rather than an amide (e.g., using the linker to make an acid), the ester bond itself might be labile if the linker's electron-withdrawing power is too high, though this is rare in TFA.

  • Action: Verify no electrophiles were present. Ensure the linker was not pre-activated.

Scenario B: Failure to Cleave

Q: "I methylated the linker, but treatment with TFA/Acid cocktails yields no product."

  • Diagnosis: You are using the wrong cleavage trigger.

  • Explanation: Methylation activates the linker for nucleophilic displacement, not acid hydrolysis. Acid treatment of the activated linker will likely just protonate the carbonyl oxygen but will not break the C-N bond efficiently.

  • Action: After methylation, use a nucleophile:

    • For C-terminal Amides: Use Ammonia/MeOH or primary amines.[1]

    • For C-terminal Acids: Use NaOH/H2O (saponification).[1]

    • For C-terminal Esters/Hydrazides: Use alkoxides or hydrazine.

Scenario C: Incomplete Activation

Q: "My cleavage yield is low (20-30%). Is the methylation step working?"

  • Diagnosis: Incomplete methylation is the most common failure mode for Kenner linkers. The sulfonamide nitrogen is a poor nucleophile and requires potent methylating agents.

  • Check: The "N-H" stretch in IR or a colorimetric test (bromophenol blue) can confirm the presence of remaining acidic protons.

  • Action: Repeat the methylation step. Switch from Diazomethane (hazardous) to TMS-CHN2 (Trimethylsilyldiazomethane) or Iodoacetonitrile (for "cyanomethyl" activation, which is often more reactive).[1]

Validated Experimental Protocols

Protocol 1: Activation (Methylation)

Use this to activate the "Safety-Catch" before cleavage.

  • Wash Resin: Wash the resin 3x with dry DCM (Dichloromethane).

  • Prepare Reagent:

    • Option A (Standard): Diazomethane (CH2N2) in ether (Caution: Explosive/Toxic).[1]

    • Option B (Safer): 2 M Trimethylsilyldiazomethane (TMS-CHN2) in hexanes.[1] Mix with THF/MeOH (1:1).

    • Option C (Alternative): Iodoacetonitrile (ICH2CN) with DIPEA in DMSO (creates a cyanomethyl linker, highly activated).[1]

  • Reaction: Add the methylating agent to the resin.

    • For TMS-CHN2: Agitate for 2 hours at room temperature.

  • Monitoring: The resin should lose its ability to bind basic dyes (e.g., Bromophenol Blue) since the acidic proton is removed.

  • Wash: Wash extensively with THF, DCM, then DMSO.[1]

Protocol 2: Nucleophilic Cleavage

Perform this IMMEDIATELY after activation.

  • Select Nucleophile:

    • Amide Product: Saturated NH3 in Methanol or THF.

    • Acid Product: 0.5 M NaOH (aq) / Dioxane (1:1).

  • Incubation: Agitate the activated resin with the nucleophile solution.

    • Time: 4–12 hours (overnight is common for sterically hindered peptides).[1]

    • Temp: Room temperature (heating to 40°C can accelerate sluggish reactions).[1]

  • Filtration: Collect the filtrate.

  • Workup: Acidify carefully if using NaOH to precipitate the peptide/acid.

Visual Troubleshooting Logic

Troubleshooting Start Issue: Linker Behavior Branch1 Premature Cleavage? Start->Branch1 Branch2 No Cleavage? Start->Branch2 Q1 Did you use alkylating agents? Branch1->Q1 Q3 Did you use Acid for cleavage? Branch2->Q3 Res1 Accidental Activation. Avoid electrophiles. Q1->Res1 Yes Q2 Is the acid >95% TFA? Q1->Q2 No Res2 Linker is STABLE. Check other labile groups. Q2->Res2 Yes Res3 WRONG TRIGGER. Use Nucleophile (NH3/OH-). Q3->Res3 Yes Q4 Did you Methylate? Q3->Q4 No Res4 Incomplete Methylation. Repeat with TMS-CHN2. Q4->Res4 Check IR/Dye caption Fig 2. Troubleshooting logic for Sulfonamide Methyl Linkers.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1] The Journal of Organic Chemistry. [1]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis.[1] Journal of the Chemical Society D: Chemical Communications. [1]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews. (Comprehensive review of linker stability). [1]

  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides.[1][2] Organic Letters. (Reference for stability of general N-methyl sulfonamides). [1]

Sources

Validation & Comparative

Biological activity comparison of pyrrolidine vs. piperidine sulfonamides

[1][2]

Executive Summary

This technical guide compares the biological activity, physicochemical profiles, and synthetic utility of pyrrolidine (5-membered) versus piperidine (6-membered) moieties within sulfonamide drug scaffolds. While often treated as interchangeable cyclic amines in early discovery, their distinct conformational landscapes and lipophilicity profiles lead to divergent biological outcomes.

Key Verdict:

  • Select Piperidine when targeting isoform selectivity (e.g., hCA IX/XII over hCA I/II) or when a rigid hydrophobic "tail" is required to lock a conformation within a large active site.

  • Select Pyrrolidine to improve aqueous solubility , reduce steric bulk in restricted pockets, or enhance metabolic stability against specific oxidative pathways.

Physicochemical Core Comparison

The choice between a 5-membered and 6-membered ring fundamentally alters the drug-like properties (DLPs) of the sulfonamide scaffold.

FeaturePyrrolidine MoietyPiperidine MoietyImpact on Biological Activity
Ring Size 5-membered6-memberedPyrrolidine is more compact; Piperidine offers larger hydrophobic surface area.
Conformation Flexible (Envelope)Rigid (Chair)Piperidine incurs a lower entropy penalty upon binding if the chair conformer matches the pocket.
Lipophilicity (LogP) ~0.46 (Lower)~0.84 (Higher)Piperidine increases permeability but decreases solubility compared to pyrrolidine.
Basicity (pKa) ~11.27~11.22Negligible difference; both are protonated at physiological pH if free amines.
Metabolic Stability HighModeratePiperidine is more susceptible to oxidative metabolism at the

-carbon.

Case Study: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.[1] The pyrrolidine or piperidine rings typically serve as the "tail" of the molecule, attached to the benzenesulfonamide "head" (the Zinc-binding group). The "tail" modulates selectivity by interacting with the hydrophobic and hydrophilic halves of the enzyme's active site.[2]

Mechanistic Divergence
  • Piperidine (The Hydrophobic Lock): The rigid chair conformation of piperidine allows it to slot effectively into the hydrophobic pocket of tumor-associated isoforms (hCA IX and XII). This rigidity minimizes the entropic cost of binding.

  • Pyrrolidine (The Compact Fit): Pyrrolidine derivatives often show higher potency against cytosolic isoforms (hCA I and II) where the active site entrance is more restricted, but they may lack the bulk required for high selectivity against hCA IX.

Comparative Data (Ki Values)

The following data summarizes inhibition constants (

Target IsoformPyrrolidine-Sulfonamide (

nM)
Piperidine-Sulfonamide (

nM)
Interpretation
hCA I (Cytosolic)17.6 38.6Pyrrolidine fits better in the restricted hCA I pocket.
hCA II (Cytosolic)5.1 7.9Both are potent; Pyrrolidine slightly superior due to induced fit.
hCA IX (Tumor)25.80.8 - 2.7 Piperidine derivatives achieve sub-nanomolar potency due to hydrophobic interactions.
hCA XII (Tumor)34.56.7 Piperidine confers significant selectivity (up to 13-fold over hCA I).

Critical Insight: In the design of SLC-0111 analogs (a Phase II candidate), the inclusion of rigid tails like piperidine or piperazine is a validated strategy to avoid off-target inhibition of the ubiquitous hCA I/II, thereby reducing side effects like paresthesia.

Antimicrobial & Acetylcholinesterase (AChE) Activity[5][6]

Antimicrobial Potency

In the context of antimicrobial sulfonamides, the lipophilicity of the piperidine ring often provides an advantage in penetrating the bacterial cell wall of Gram-negative strains (E. coli, K. pneumoniae).

  • Piperidine derivatives (e.g., conjugated with quinolines) have shown MIC values comparable to standard antibiotics (Rifampicin) against resistant strains.

  • Pyrrolidine derivatives , while active, often require higher concentrations for membrane permeation but exhibit superior stability against bacterial efflux pumps in some specific scaffolds.

AChE Inhibition (Alzheimer's Targets)

When evaluating dual-action sulfonamides (CA + AChE inhibition):

  • Pyrrolidine-benzenesulfonamides have demonstrated

    
     values of 22.3 nM  against AChE.
    
  • The flexibility of the pyrrolidine ring allows it to navigate the narrow gorge of the AChE active site more effectively than the bulkier piperidine.

Decision Logic & SAR Visualization

The following decision tree guides the medicinal chemist in selecting the appropriate moiety based on the specific constraints of the binding pocket and the desired physicochemical profile.

SAR_Decision_TreeStartSelect Core MoietyQ1Primary Design Constraint?Start->Q1SelectivityIsoform Selectivity(e.g., hCA IX vs I)Q1->SelectivityTargeting TumorsSolubilityAqueous Solubility& ClearanceQ1->SolubilityADME IssuesSpaceActive SiteTopologyQ1->SpaceSteric FitPiperidinePIPERIDINE(Rigid, Lipophilic)Selectivity->PiperidineRigid 'Tail' locksinto hydrophobic pocketPyrrolidinePYRROLIDINE(Compact, Polar)Solubility->PyrrolidineLower LogP(0.46 vs 0.84)Space->PiperidineLarge/OpenHydrophobic PocketSpace->PyrrolidineRestricted/NarrowGorge (e.g. AChE)

Figure 1: Strategic decision tree for selecting pyrrolidine vs. piperidine based on SAR requirements.

Experimental Protocols

Synthesis of Sulfonamide Derivatives

This general protocol applies to the coupling of pyrrolidine or piperidine to a benzenesulfonyl chloride scaffold.

Reagents:

  • 4-Substituted Benzenesulfonyl chloride (1.0 equiv)

  • Amine: Pyrrolidine or Piperidine (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM, anhydrous)

Workflow:

  • Preparation: Dissolve the specific amine (pyrrolidine/piperidine) and TEA in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Add the benzenesulfonyl chloride dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water.
    

Synthesis_WorkflowReactantsAmine + Base(in DCM, 0°C)AdditionAdd SulfonylChlorideReactants->AdditionReactionStir RT(2-4 hrs)Addition->ReactionWorkupWash:HCl -> NaHCO3 -> BrineReaction->WorkupProductPure Sulfonamide(Recrystallization)Workup->Product

Figure 2: One-pot synthesis workflow for pyrrolidine/piperidine sulfonamides.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To verify biological activity, use the Stopped-Flow


 Hydrase Assay34
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate the enzyme (hCA I/II/IX) with the inhibitor (pyrrolidine/piperidine sulfonamide) for 15 minutes at RT.

    • Rapidly mix the enzyme-inhibitor solution with the

      
       substrate in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (acidification rate).

    • Calculate

      
       using the Cheng-Prusoff equation.
      

References

  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025).[5][6]

  • Supuran, C. T., et al. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

  • Özgeriş, B., et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 2023.

  • Nocentini, A., et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences, 2021.[1]

  • Mariya al-Rashida, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.

  • Zhang, Y., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.[7] Molecules, 2022.[3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.